5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine
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Overview
Description
5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. These compounds are known for their valuable applications in organic synthesis and pharmaceutical chemistry due to their unique structural properties and biological activities .
Preparation Methods
The synthesis of 5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine typically involves the functionalization of the imidazo[1,2-a]pyridine scaffold. This can be achieved through various synthetic routes, including transition metal catalysis, metal-free oxidation, and photocatalysis strategies . Industrial production methods often utilize multicomponent reactions, condensation reactions, and intramolecular cyclizations to construct this compound efficiently .
Chemical Reactions Analysis
5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine undergoes several types of chemical reactions, including:
Oxidation: This reaction can be facilitated by metal-free oxidation strategies.
Reduction: Commonly involves the use of reducing agents like sodium borohydride.
Substitution: Halogen substitution reactions are prevalent, often using reagents like sodium iodide or potassium carbonate.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield imidazo[1,2-a]pyridine N-oxides, while substitution reactions can introduce various functional groups onto the imidazo[1,2-a]pyridine scaffold .
Scientific Research Applications
5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine has a wide range of scientific research applications:
Mechanism of Action
5-Chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine can be compared with other similar compounds such as imidazo[1,2-a]pyrimidines and imidazo[1,2-a]pyridines . These compounds share a similar core structure but differ in their substituents and specific functional groups. The uniqueness of this compound lies in its specific halogen substitutions, which can impart distinct chemical and biological properties .
Comparison with Similar Compounds
- Imidazo[1,2-a]pyrimidine
- Imidazo[1,2-a]pyridine
- 1-Substituted-2-(5-substituted-1-phenyl-1-H-pyrazol-3-yl)-1H-benzo[d]imidazole
Properties
Molecular Formula |
C7H6ClIN2 |
---|---|
Molecular Weight |
280.49 g/mol |
IUPAC Name |
5-chloro-8-iodo-1,8a-dihydroimidazo[1,2-a]pyridine |
InChI |
InChI=1S/C7H6ClIN2/c8-6-2-1-5(9)7-10-3-4-11(6)7/h1-4,7,10H |
InChI Key |
PHYCYRXBPOQNHG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CN2C(N1)C(=CC=C2Cl)I |
Origin of Product |
United States |
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